molecular formula C17H20N2 B2662614 2-(1-Adamantyl)imidazo[1,2-a]pyridine CAS No. 159324-72-8

2-(1-Adamantyl)imidazo[1,2-a]pyridine

Cat. No.: B2662614
CAS No.: 159324-72-8
M. Wt: 252.361
InChI Key: UPHAIQRWKAVTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Adamantyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. The adamantyl group attached to the imidazole ring enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)imidazo[1,2-a]pyridine is unique due to its adamantyl group, which enhances its lipophilicity and stability. This makes it more effective in crossing biological membranes and increasing its bioavailability compared to other similar compounds .

Biological Activity

2-(1-Adamantyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an adamantyl group attached to an imidazo[1,2-a]pyridine scaffold. The compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity

1. Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. It has been shown to target the cytochrome bc1 complex of M. tuberculosis, which is essential for ATP synthesis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
  • Targeting Mycobacterium tuberculosis : It inhibits the QcrB enzyme in M. tuberculosis, disrupting electron transport and ATP synthesis .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of imidazo[1,2-a]pyridine derivatives. Modifications to the imidazopyridine ring significantly influence biological activity:

  • Positioning of Substituents : Small groups at specific positions on the imidazopyridine ring enhance activity against tuberculosis strains.
  • Functional Group Variation : The introduction of different functional groups alters the binding affinity and selectivity towards biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Study 1 Demonstrated that the compound inhibits AChE with an IC50 value significantly lower than traditional inhibitors .
Study 2 Showed potent activity against drug-resistant strains of M. tuberculosis in vitro, suggesting a novel therapeutic pathway .
Study 3 Explored modifications to the adamantyl group, leading to enhanced enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(1-adamantyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHAIQRWKAVTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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